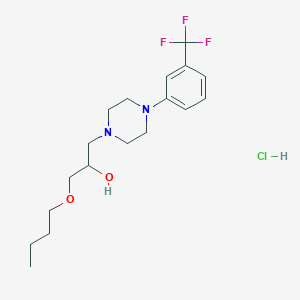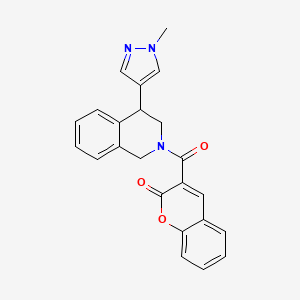![molecular formula C15H18N4O4S2 B3008561 N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351595-28-2](/img/structure/B3008561.png)
N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel ALS Inhibitors Design
Research on the design and synthesis of novel ALS (acetolactate synthase) inhibitors involves the development of biophore models for sulfonylurea and related compounds. These models assist in synthesizing compounds with herbicidal activities, leading to the discovery of potential leads for agricultural applications. This work illustrates the use of sulfonyl-containing compounds in designing herbicides with targeted action mechanisms (Ren et al., 2000).
Synthesis and Computational Elucidation
A general method for synthesizing substituted derivatives, including dimethylisoxazolo and naphthyridine carboxamide derivatives, demonstrates the versatility of such compounds in chemical synthesis. Computational studies support the formation of these products, highlighting the importance of these compounds in developing new synthetic routes and materials (Guleli et al., 2019).
Heterocyclic Derivative Syntheses
Research on the synthesis of heterocyclic derivatives through palladium-catalyzed reactions underscores the role of these compounds in generating diverse molecular structures. These structures are foundational in developing new materials and pharmaceutical agents, showcasing the broad applicability of such compounds in medicinal chemistry and materials science (Bacchi et al., 2005).
Antibacterial Activity Studies
Studies on the antibacterial activity of specific heterocyclic compounds, including their synthesis and structure-activity relationships, reveal their potential in combating bacterial infections. These investigations are crucial for developing new antibiotics and understanding the mechanisms by which these compounds inhibit bacterial growth (Sączewski et al., 2014).
Theoretical and Experimental Investigations
Theoretical investigations alongside experimental studies, such as those on antimalarial sulfonamides potentially utilized against COVID-19, demonstrate the interdisciplinary applications of these compounds. Computational calculations and molecular docking studies help identify promising candidates for further drug development, underscoring the compound's relevance in current pharmaceutical research (Fahim & Ismael, 2021).
作用機序
Mode of Action
The mode of action involves how the compound interacts with its targets and the subsequent changes it induces. Given the presence of the isoxazole and thiazole moieties, we can speculate on potential mechanisms:
- Isoxazole Moiety : The 3,5-dimethylisoxazole group may act as an acetyl-lysine bioisostere, mimicking acetylated lysine residues. This could potentially interfere with protein-protein interactions involving acetylated lysines, such as those mediated by bromodomains .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence the compound’s behavior. Stability studies under various conditions would provide insights into its practical use.
特性
IUPAC Name |
N-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-8-13(9(2)23-18-8)25(21,22)19-6-5-11-12(7-19)24-15(16-11)17-14(20)10-3-4-10/h10H,3-7H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGEWDGPGLXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)


![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)
![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)


![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)


![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)